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molecular formula C8H9N3 B1279988 2-(Dimethylamino)nicotinonitrile CAS No. 60138-76-3

2-(Dimethylamino)nicotinonitrile

Cat. No. B1279988
M. Wt: 147.18 g/mol
InChI Key: AGKVQTZVCHITEU-UHFFFAOYSA-N
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Patent
US06734203B2

Procedure details

Saturated aqueous ammonia (17 ml) and Raney nickel (3.0 g) were added to a solution of 3-cyano-2-(dimethylamino)pyridine (2.45 g) in ethanol (50 ml) and the mixture was stirred at room temperature for 8 hours under a hydrogen atmosphere of 1 atmospheric pressure. After absorption of 760 ml of hydrogen, the catalyst was removed by filtration. By concentrating the mother liquid, 3-(aminomethyl)-2-(dimethylamino)pyridine (2.61 g) was obtained as a yellow oil.
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N.[C:2]([C:4]1[C:5]([N:10]([CH3:12])[CH3:11])=[N:6][CH:7]=[CH:8][CH:9]=1)#[N:3]>[Ni].C(O)C>[NH2:3][CH2:2][C:4]1[C:5]([N:10]([CH3:12])[CH3:11])=[N:6][CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
17 mL
Type
reactant
Smiles
N
Name
Quantity
2.45 g
Type
reactant
Smiles
C(#N)C=1C(=NC=CC1)N(C)C
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 8 hours under a hydrogen atmosphere of 1 atmospheric pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After absorption of 760 ml of hydrogen
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
By concentrating the mother liquid

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NCC=1C(=NC=CC1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.61 g
YIELD: CALCULATEDPERCENTYIELD 103.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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